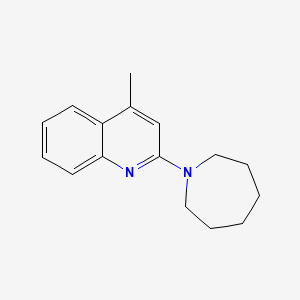

2-(1-azepanyl)-4-methylquinoline

Description

2-(1-Azepanyl)-4-methylquinoline is a quinoline derivative substituted with a 4-methyl group at position 4 and a 1-azepanyl (a seven-membered saturated amine ring) at position 2. Key features include:

- Molecular framework: The quinoline core provides aromaticity and planar geometry, while the azepanyl substituent introduces steric bulk and basicity due to the amine group.

- Potential applications: Quinoline derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and central nervous system (CNS)-targeting activities .

Properties

IUPAC Name |

2-(azepan-1-yl)-4-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-13-12-16(18-10-6-2-3-7-11-18)17-15-9-5-4-8-14(13)15/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJGDGPZJLDWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

- Steric and Electronic Effects: The azepanyl group in this compound introduces both steric bulk and basicity, distinguishing it from tert-butyl (6n) or methoxy-substituted analogs (4k, ).

- Dimeric vs. Monomeric Structures: The dimeric 2,2'-oxybis(4-methylquinoline) exhibits strong π-stacking interactions in its triclinic crystal lattice, while monomeric derivatives like this compound may display different packing behaviors .

- Functional Group Diversity : Substituents like methoxy (4k, ), carbonyl (), and halogen (4k, ) alter solubility, reactivity, and biological activity.

Key Observations :

- Cross-Coupling Reactions: Pd-catalyzed methods (e.g., ) are common for introducing aryl/heteroaryl groups to the quinoline core.

- Unintended Byproducts: The dimeric 2,2'-oxybis(4-methylquinoline) formed during benserazide recrystallization highlights the sensitivity of quinoline derivatives to reaction conditions .

Physical and Chemical Properties

Table 3: Physical Properties of Selected Compounds

Key Observations :

- Thermal Stability: The dimeric 2,2'-oxybis(4-methylquinoline) shows high thermal stability (melting point ~146°C) due to strong intermolecular interactions .

- Solubility : Azepanyl substituents may improve solubility in polar solvents compared to purely aromatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.